2-Propyl-1,3-dioxepane

Pharmaceutical Analysis Reference Standards Quality Control

2-Propyl-1,3-dioxepane (CAS: 38503-12-7, molecular formula C₈H₁₆O₂, molecular weight 144.21 g/mol) is a saturated seven-membered heterocyclic compound belonging to the class of cyclic acetals, specifically a 1,3-dioxepane derivative. It is a fully characterized chemical compound used as a reference standard for the API butyraldehyde, compliant with regulatory guidelines and suitable for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 38503-12-7
Cat. No. B3061064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-1,3-dioxepane
CAS38503-12-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC1OCCCCO1
InChIInChI=1S/C8H16O2/c1-2-5-8-9-6-3-4-7-10-8/h8H,2-7H2,1H3
InChIKeyPAEMRQJTDNAWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1,3-dioxepane (CAS: 38503-12-7) – Procurement-Relevant Overview


2-Propyl-1,3-dioxepane (CAS: 38503-12-7, molecular formula C₈H₁₆O₂, molecular weight 144.21 g/mol) is a saturated seven-membered heterocyclic compound belonging to the class of cyclic acetals, specifically a 1,3-dioxepane derivative . It is a fully characterized chemical compound used as a reference standard for the API butyraldehyde, compliant with regulatory guidelines and suitable for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. The compound is synthesized via acid-catalyzed acetalization of butanal with 1,4-butanediol .

Why 2-Propyl-1,3-dioxepane Cannot Be Substituted by Generic Cyclic Acetals


2-Propyl-1,3-dioxepane is not a generic cyclic acetal. Its specific seven-membered ring (1,3-dioxepane) and 2-propyl substituent confer distinct physicochemical properties, reactivity, and application niches that cannot be replicated by smaller ring acetals (e.g., 1,3-dioxolanes, 1,3-dioxanes) or by unsubstituted 1,3-dioxepane. The compound's primary value lies in its validated use as a reference standard for butyraldehyde in pharmaceutical QC, requiring traceability to pharmacopeial standards (USP/EP) [1]. Furthermore, the 1,3-dioxepane ring exhibits different polymerization kinetics and yields polymers with distinct properties compared to 1,3-dioxolane-based polymers [2], [3]. Substitution with an incorrect analog would compromise analytical accuracy, regulatory compliance, or material performance.

Quantitative Evidence Guide for 2-Propyl-1,3-dioxepane: Comparator-Based Differentiation


Reference Standard for Butyraldehyde: Defined Purity and Traceability vs. Unspecified Cyclic Acetals

2-Propyl-1,3-dioxepane is a fully characterized reference standard for butyraldehyde, compliant with regulatory guidelines and used for traceability against pharmacopeial standards (USP or EP) [1]. In contrast, other cyclic acetals, such as 1,3-dioxolane or 1,3-dioxane derivatives, are not established reference standards for butyraldehyde. The compound is supplied with a comprehensive Certificate of Analysis (COA) and analytical data [2].

Pharmaceutical Analysis Reference Standards Quality Control

Polymerization Kinetics: 1,3-Dioxepane Ring Exhibits 10-Fold Higher Propagation Constant than 1,3-Dioxolane

In a comparative study of cationic photopolymerization of cyclic acetals, 1,3-dioxepane exhibited a propagation rate constant (kₚ) of 1.6 × 10³ L/mol·s at 30°C, which is ten times higher than that of 1,3-dioxolane (1.6 × 10² L/mol·s) under comparable conditions [1]. This demonstrates significantly faster polymerization kinetics for the seven-membered dioxepane ring compared to the five-membered dioxolane ring.

Polymer Chemistry Photopolymerization Kinetics

Copolymer Properties: POM from 1,3-Dioxepane Yields Superior Mechanical and Thermal Performance vs. 1,3-Dioxolane

A study on the cationic ring-opening copolymerization of 1,3,5-trioxane with 1,3-dioxepane found that the resulting polyoxymethylene (POM) copolymer exhibits better mechanical, thermal, and crystal properties compared to POM copolymer synthesized with 1,3-dioxolane as the comonomer [1].

Polyoxymethylene Copolymer Mechanical Properties

Conformational Dynamics: 1,3-Dioxepane Exhibits Rapid Pseudorotation (C₂v Time-Averaged Symmetry) Even at −180 °C

A dynamic NMR study (251 MHz ¹H, 63.1 MHz ¹³C) of 1,3-dioxepane from 5 to −180 °C showed no dynamic NMR effect, indicating a symmetrical (C₂) twist-chair conformation that rapidly pseudorotates via a chair conformation to achieve a time-averaged symmetry of C₂v, even at −180 °C [1]. In contrast, the substituted derivative 4,4,7,7-tetramethyl-1,3-dioxepane exists as a 1:1 mixture of C₂ twist-chair conformers with a free energy barrier for conformational racemization of 43 kJ mol⁻¹ (10.3 kcal mol⁻¹) [1].

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Synthesis Specificity: 2-Propyl-1,3-dioxepane Requires Butanal and 1,4-Butanediol, Distinguishing it from Other Cyclic Acetals

The synthesis of 2-propyl-1,3-dioxepane specifically requires the acid-catalyzed acetalization reaction between butanal and 1,4-butanediol . This contrasts with the synthesis of 2-propyl-1,3-dioxolane (butanal + ethylene glycol) and 2-propyl-1,3-dioxane (butanal + 1,3-propanediol) [1]. The seven-membered ring formation is less favored than five- or six-membered rings, often requiring specific catalysts or conditions [2].

Organic Synthesis Acetalization Heterocyclic Chemistry

Optimal Application Scenarios for 2-Propyl-1,3-dioxepane Based on Evidence


Pharmaceutical Reference Standard for Butyraldehyde Impurity Analysis

2-Propyl-1,3-dioxepane is the recommended reference standard for the identification and quantification of butyraldehyde-related impurities in pharmaceutical products. Its regulatory compliance (USP/EP traceability) and full characterization with COA make it essential for method validation, stability studies, ANDA/DMF submissions, and QC release testing [1]. This scenario directly stems from its established use as a butyraldehyde reference standard (Evidence Item 1).

Monomer for High-Performance Polyoxymethylene (POM) Copolymers

When synthesizing POM copolymers with enhanced mechanical and thermal properties, 1,3-dioxepane (or its derivatives like 2-propyl-1,3-dioxepane) should be selected over 1,3-dioxolane as the comonomer. The resulting copolymer exhibits superior performance characteristics [2], supported by comparative studies on POM properties (Evidence Item 3).

Fast-Curing Photopolymerization Systems

For applications requiring rapid cationic photopolymerization, monomers based on the 1,3-dioxepane ring are advantageous due to their propagation rate constant (1.6 × 10³ L/mol·s) being ten times higher than that of 1,3-dioxolane [3]. This evidence (Evidence Item 2) supports the selection of 1,3-dioxepane derivatives in photo-curable coatings, adhesives, and 3D printing resins where fast curing is critical.

Conformationally Dynamic Ligand or Building Block in Asymmetric Synthesis

The high conformational flexibility of the 1,3-dioxepane ring, which undergoes rapid pseudorotation even at −180 °C (Evidence Item 4), makes 2-propyl-1,3-dioxepane a candidate for designing conformationally dynamic ligands or building blocks in asymmetric catalysis and supramolecular chemistry. The compound's unique conformational behavior, distinct from more rigid substituted analogs, can be exploited for dynamic molecular recognition or catalysis [4].

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